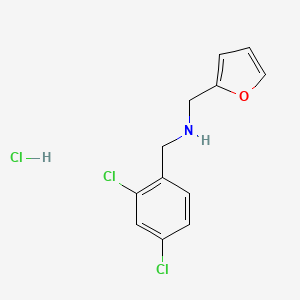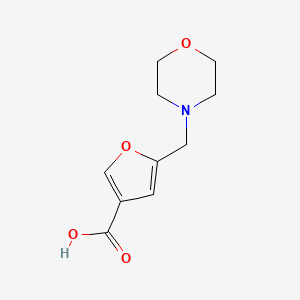![molecular formula C15H23Cl2N3 B1369126 [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride CAS No. 435342-22-6](/img/structure/B1369126.png)
[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride
Overview
Description
[2-(1H-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride: is a synthetic compound that features an indole moiety linked to a piperidine ring via an ethyl chain
Mechanism of Action
Target of Action
It is known that indole derivatives, which include [2-(1h-indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of cellular targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The ethyl-indole intermediate undergoes a nucleophilic substitution reaction with piperidine.
Final Amine Formation: The resulting compound is then treated with ammonia or an amine to introduce the amine group.
Dihydrochloride Salt Formation: The final product is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.
Reduction: Reduction of the compound can lead to the formation of tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the C-3 position of the indole ring.
Hydrolysis: The amine group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated indole derivatives.
Hydrolysis: Corresponding carboxylic acids or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-(1H-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its indole moiety is a versatile scaffold in organic synthesis.
Biology
Biologically, this compound is studied for its interaction with various receptors in the brain, making it a candidate for neurological research. It is often used in studies related to serotonin receptors due to the structural similarity of the indole ring to serotonin.
Medicine
In medicine, the compound is explored for its potential therapeutic effects in treating psychiatric disorders such as depression and anxiety. Its ability to cross the blood-brain barrier and interact with central nervous system receptors is of particular interest.
Industry
Industrially, the compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares the indole structure but lacks the piperidine ring.
Serotonin: A natural neurotransmitter with a similar indole structure.
Psilocybin: A psychedelic compound with an indole moiety.
Uniqueness
What sets [2-(1H-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride apart is its combination of the indole and piperidine structures, which may confer unique pharmacological properties. This dual structure allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic efficacy and specificity.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3.2ClH/c1-2-4-15-14(3-1)12(11-18-15)5-10-17-13-6-8-16-9-7-13;;/h1-4,11,13,16-18H,5-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXUKWUGMFSIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCC2=CNC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


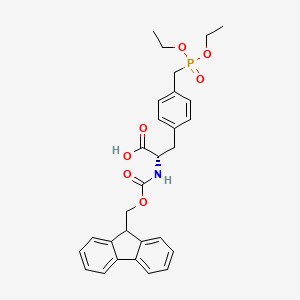
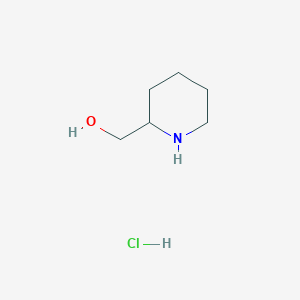
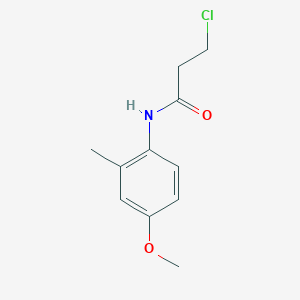
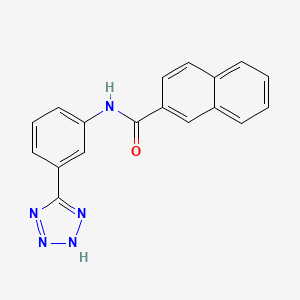
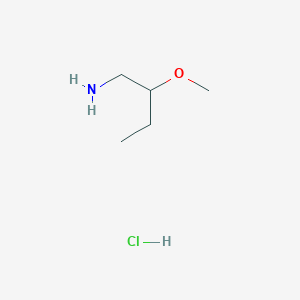

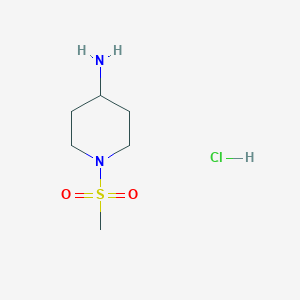
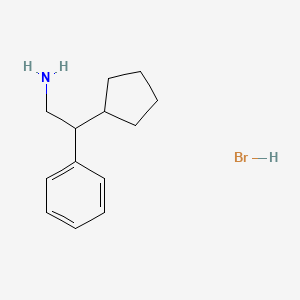
![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)
![2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde](/img/structure/B1369096.png)

![2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B1369099.png)
